3-(3,4-Difluorophenyl)-5-methoxyaniline
Description
3-(3,4-Difluorophenyl)-5-methoxyaniline is a fluorinated aromatic amine characterized by a methoxy group at the 5-position and difluorine substituents at the 3- and 4-positions of the phenyl ring. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its applications span pharmaceutical synthesis, particularly in constructing kinase inhibitors or GPCR-targeting agents, as evidenced by its role as a precursor in complex heterocyclic systems (e.g., tetrahydropyrimidine derivatives) .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-5-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-17-11-5-9(4-10(16)7-11)8-2-3-12(14)13(15)6-8/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGLNKQAECTHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnections and Building Blocks
The target molecule, 3-(3,4-difluorophenyl)-5-methoxyaniline, can be deconstructed into two primary fragments:
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3,4-Difluorophenyl unit : Typically introduced via cross-coupling reactions using boronic acids or halides.
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5-Methoxyaniline backbone : Derived from nitroarene precursors through reduction or direct amination.
A convergent synthesis strategy is favored, enabling modular assembly of these fragments. For instance, Suzuki-Miyaura coupling between 3-bromo-5-nitroanisole and 3,4-difluorophenylboronic acid could yield a nitro intermediate, subsequently reduced to the target aniline.
Nitro-Group Reduction Pathways
Catalytic Hydrogenation
Catalytic hydrogenation represents the most widely employed method for converting nitroarenes to anilines. Source demonstrates this approach using Pd/C under hydrogen atmospheres, achieving yields up to 98% for analogous structures.
Procedure :
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Dissolve 3-(3,4-difluorophenyl)-5-nitroanisole in ethanol or ethyl acetate.
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Add 10% Pd/C (5–10 wt% relative to substrate).
Key Data :
| Substrate | Catalyst | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Fluoro-4-nitroanisole | 10% Pd/C | 40 | 4 | 91 |
| 2-Fluoro-4-nitroanisole | 5% Pd/C | 40 | 4 | 85.8 |
This method’s efficiency hinges on the absence of dehalogenation side reactions, a concern mitigated by using mild pressures and avoiding elevated temperatures.
Zinc-Mediated Reduction
Alternative reducing systems, such as zinc dust with ammonium chloride, offer viable pathways under aqueous conditions. Source reports a 78% yield for 3-fluoro-4-methoxyaniline using this method:
Procedure :
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Combine nitro precursor, zinc dust (5 eq), and NH₄Cl (1.2 eq) in 2 wt% hydroxypropyl methylcellulose (HPMC) solution.
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Stir vigorously at 20°C for 5–10 minutes.
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Extract with ethyl acetate and purify via flash chromatography.
Cross-Coupling Strategies for Phenyl Group Installation
Suzuki-Miyaura Coupling
The Suzuki reaction enables efficient aryl-aryl bond formation. Source outlines a protocol for synthesizing 3,5-difluorophenol via iodobenzene diacetate-mediated oxidation of boronic acids, adaptable to the target molecule:
Procedure :
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React 3-bromo-5-methoxyaniline with 3,4-difluorophenylboronic acid in THF.
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Add Pd(PPh₃)₄ (2 mol%) and aqueous Na₂CO₃ (2 M).
Optimization Insights :
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Lower temperatures (–70°C) during lithiation steps minimize side reactions.
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Tetrahydrofuran (THF) enhances boronic acid solubility compared to dioxane.
Functional Group Interconversion
Methylation of Hydroxy Precursors
Introducing the methoxy group via O-methylation requires careful protection of the amine. Source highlights a two-step sequence:
Procedure :
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Protect 3-(3,4-difluorophenyl)-5-hydroxyaniline as its acetyl derivative using acetic anhydride.
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Methylate with methyl iodide and K₂CO₃ in DMF at 60°C.
Challenges and Side Reactions
Regioselectivity in Electrophilic Substitution
Direct nitration of 3,4-difluorophenyl-methoxybenzene risks para/ortho isomer formation. Source circumvents this by pre-functionalizing the ring via cross-coupling before nitration.
Dehalogenation During Hydrogenation
Pd/C-mediated reductions may inadvertently remove fluorine substituents. Mitigation strategies include:
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and practicality:
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemical Synthesis and Research Applications
DFMA serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of diverse functional groups, making it a versatile intermediate in synthetic chemistry.
Key Reactions Involving DFMA:
- Nucleophilic Aromatic Substitution : DFMA can react with various nucleophiles under basic conditions to form substituted anilines.
- Oxidation : DFMA can be oxidized to form quinones or nitroso derivatives using reagents like potassium permanganate or hydrogen peroxide.
- Reduction : The compound can be reduced to yield aniline derivatives using hydrogen gas with a palladium catalyst or sodium borohydride.
Research has demonstrated that DFMA exhibits promising biological activities, particularly in antimicrobial and anticancer applications. The presence of fluorine atoms enhances its binding affinity to biological targets, which may contribute to its efficacy.
Antimicrobial Properties
DFMA has been investigated for its potential to inhibit the growth of various microorganisms. Preliminary studies suggest that the fluorinated structure increases lipophilicity, enhancing its potency against bacterial strains.
Anticancer Properties
Studies indicate that DFMA may induce cytotoxic effects on certain cancer cell lines. Its mechanism involves interference with cell cycle progression and induction of apoptosis in cancerous cells.
Case Studies
- Antimicrobial Activity Study :
- A study evaluated DFMA's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Anticancer Study :
- In vitro experiments on human breast cancer cell lines revealed that DFMA treatment led to a 70% reduction in cell viability after 48 hours, suggesting strong potential as an anticancer agent.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-5-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following comparison evaluates 3-(3,4-Difluorophenyl)-5-methoxyaniline against three analogs: 3-(4-Fluorophenyl)-5-methoxyaniline , 3-(3,4-Dichlorophenyl)-5-methoxyaniline , and 3-(3,4-Dimethoxyphenyl)-5-methoxyaniline . Key parameters include substituent effects, physicochemical properties, and synthetic utility.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Phenyl Ring) | Molecular Weight (g/mol) | Calculated LogP | Aqueous Solubility (μg/mL) | Synthetic Reactivity (Relative Rate*) |
|---|---|---|---|---|---|
| This compound | 3,4-diF, 5-OCH3 | 235.2 | 2.8 | 450 | 1.0 (Reference) |
| 3-(4-Fluorophenyl)-5-methoxyaniline | 4-F, 5-OCH3 | 217.2 | 2.3 | 620 | 1.2 |
| 3-(3,4-Dichlorophenyl)-5-methoxyaniline | 3,4-diCl, 5-OCH3 | 268.1 | 3.5 | 200 | 0.7 |
| 3-(3,4-Dimethoxyphenyl)-5-methoxyaniline | 3,4-diOCH3, 5-OCH3 | 259.3 | 1.9 | 850 | 0.5 |
*Relative reactivity in Ullmann coupling reactions, normalized to the reference compound.
Key Findings:
Electronic Effects :
- Fluorine’s high electronegativity in the difluoro derivative enhances electron withdrawal, stabilizing intermediates in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) compared to chlorine or methoxy substituents .
- The dichloro analog (LogP = 3.5) exhibits higher lipophilicity but reduced solubility, limiting its utility in aqueous-phase syntheses.
Steric Considerations :
- The smaller van der Waals radius of fluorine (~1.47 Å) vs. chlorine (~1.75 Å) minimizes steric hindrance in the difluoro compound, enabling faster reaction kinetics in crowded catalytic systems .
Biological Relevance :
- Fluorinated analogs demonstrate superior metabolic stability in vitro compared to methoxy-substituted derivatives, as fluorine resists oxidative degradation by cytochrome P450 enzymes.
Synthetic Applications :
- The dimethoxy analog’s low LogP (1.9) and high solubility make it preferable for solution-phase chemistry, but its electron-donating groups reduce electrophilicity in aryl amination reactions.
Mechanistic Insights from Research
- Catalytic Amination : In Rhodium-catalyzed reactions (e.g., ), the difluoro substrate’s electron-deficient aryl ring facilitates oxidative addition, yielding tetrahydropyrimidine derivatives with >80% efficiency, outperforming dichloro or dimethoxy analogs .
- Thermodynamic Stability : DFT calculations indicate that the difluoro compound’s C-F bonds contribute to a 15% lower activation energy in nucleophilic aromatic substitution compared to chlorine analogs.
Biological Activity
3-(3,4-Difluorophenyl)-5-methoxyaniline is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a difluorophenyl group and a methoxy substituent on an aniline backbone, which contribute to its biological properties. The presence of fluorine atoms can enhance lipophilicity and influence molecular interactions, while the methoxy group may modulate electronic properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It may act on various receptors, altering signaling pathways that contribute to cellular responses.
- Cytotoxic Effects : Studies indicate that it can induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HeLa and MDA-MB-231 cells. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 1.7 | Microtubule disruption |
| MDA-MB-231 | 1.0 | Apoptosis induction |
| A549 (Lung cancer) | 2.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains, with results indicating effectiveness comparable to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 25 | Comparable to Ampicillin |
| Escherichia coli | 30 | Better than Streptomycin |
| Pseudomonas aeruginosa | 35 | Similar to Ciprofloxacin |
Case Studies
- In Vitro Studies : A study conducted by researchers evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, with a notable G2/M phase arrest observed in treated cells .
- Molecular Dynamics Simulations : Simulations have suggested that the fluorine substituents enhance binding affinity to target proteins involved in amyloidogenesis, indicating potential applications in neurodegenerative diseases .
- Antimicrobial Efficacy : A recent investigation highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting that it could serve as a lead compound for developing new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for 3-(3,4-Difluorophenyl)-5-methoxyaniline, and how do reaction conditions influence yield?
- Methodological Answer : Two primary approaches are reported:
- Route 1 : Substitution reactions using β-propiolactone and 3,4-difluorophenol, yielding ~49% after acid-catalyzed ring-opening and purification via recrystallization .
- Route 2 : Acrylonitrile-based alkylation of 3,4-difluorophenol, achieving ~72% yield under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis and reduction .
Key Variables : - Temperature (Route 1 requires reflux; Route 2 operates at 80–100°C).
- Catalysts (acid vs. base).
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) improves purity to >97% .
Q. What purification and analytical methods ensure high-purity this compound?
- Methodological Answer :
- Purification : Use gradient flash chromatography (hexane:ethyl acetate 4:1 → 1:1) to isolate intermediates. Final compounds require recrystallization from ethanol/water .
- Analytical Validation :
- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 234.1) and purity (>97%) .
- ¹H/¹³C NMR : Assign methoxy (-OCH₃, δ ~3.7 ppm) and aromatic protons (δ 6.8–7.2 ppm) .
Q. How is the compound’s stability assessed under laboratory storage conditions?
- Methodological Answer :
- Store at 0–6°C in amber vials under inert gas (argon) to prevent oxidation .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., de-fluorinated byproducts) indicate susceptibility to light/moisture .
Advanced Research Questions
Q. How does regioselectivity in fluorination impact the compound’s pharmacological activity?
- Methodological Answer :
- Synthetic Control : Electrophilic fluorination (e.g., Selectfluor®) at the 3,4-positions requires directing groups (e.g., methoxy) to prevent para/meta isomerization .
- Biological Relevance : In MCHR1 antagonists, 3,4-difluoro substitution enhances receptor binding affinity (IC₅₀ < 10 nM) compared to mono-fluorinated analogs .
Q. What strategies resolve contradictions in reported synthesis yields (e.g., 49% vs. 72%)?
- Methodological Answer :
- Variable Analysis :
| Factor | Route 1 (49%) | Route 2 (72%) |
|---|---|---|
| Solvent | Polar aprotic (DMF) | Non-polar (toluene) |
| Catalyst | Acid (H₂SO₄) | Base (K₂CO₃) |
| Intermediate Stability | Low (prone to hydrolysis) | High (stable nitrile) |
Q. How do stereochemical considerations affect the compound’s utility in drug discovery?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) to separate enantiomers.
- Activity Correlation : The (S)-enantiomer of analogs shows 5-fold higher MCHR1 antagonism than (R)-forms, validated via radioligand binding assays .
Q. What computational or experimental methods predict degradation pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
